(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one
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Overview
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. This can be achieved through various methods such as:
Alkylation: Introducing the pentenyl chain via alkylation reactions.
Fluorination: Incorporating the fluorine atom using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Methylation: Adding methyl groups through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale synthesis.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing biologically active compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- involves its interaction with specific molecular targets. The fluorine atom and the pentenyl chain play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group.
Pyrrolidine-2,5-dione: Contains two ketone groups, offering different reactivity.
Prolinol: A hydroxylated pyrrolidine with distinct biological properties.
Uniqueness
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- is unique due to the presence of the fluorine atom and the pentenyl chain, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
136734-67-3 |
---|---|
Molecular Formula |
C12H20FNO |
Molecular Weight |
213.29 g/mol |
IUPAC Name |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1 |
InChI Key |
QVYUXQKUEFXRCK-ZDCRXTMVSA-N |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Synonyms |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Origin of Product |
United States |
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